(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid
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Overview
Description
(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid is a heterocyclic compound that belongs to the oxazole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions to form the oxazole ring . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high regioselectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals, particularly as potential inhibitors of various enzymes and receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Biological Studies: The compound’s biological activity can be explored to understand its interactions with biological targets, potentially leading to new therapeutic agents.
Industrial Applications: Its chemical properties make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (1S,5R,8aS)-1-Ethyl-3-oxohexahydro-1H-oxazolo[3,4-a]pyridine-5-carboxylic acid
- Oxazole derivatives : These compounds share the oxazole ring system and exhibit similar chemical properties and reactivity .
Uniqueness
(1S,5S,8aS)-1-Ethyl-3-oxo-1,5,8,8a-tetrahydro-3H-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid is unique due to its specific stereochemistry and fused ring system, which confer distinct chemical and biological properties
Properties
CAS No. |
816453-12-0 |
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Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(1S,5S,8aS)-1-ethyl-3-oxo-1,5,8,8a-tetrahydro-[1,3]oxazolo[3,4-a]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-2-8-6-4-3-5-7(9(12)13)11(6)10(14)15-8/h3,5-8H,2,4H2,1H3,(H,12,13)/t6-,7-,8-/m0/s1 |
InChI Key |
RQTMIAHGTMNKIW-FXQIFTODSA-N |
Isomeric SMILES |
CC[C@H]1[C@@H]2CC=C[C@H](N2C(=O)O1)C(=O)O |
Canonical SMILES |
CCC1C2CC=CC(N2C(=O)O1)C(=O)O |
Origin of Product |
United States |
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